Cas no 33884-75-2 (2-(cyclobutylamino)ethan-1-ol)
2-(cyclobutylamino)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(cyclobutylamino)ethanol
- 2-(cyclobutylamino)ethan-1-ol
- EN300-154200
- 966-371-4
- 33884-75-2
- AKOS011048711
- CHEMBL4558133
- DB-312826
- SCHEMBL3429410
- KYRHCYMKJGANFI-UHFFFAOYSA-N
- IBA88475
-
- Inchi: 1S/C6H13NO/c8-5-4-7-6-2-1-3-6/h6-8H,1-5H2
- InChI Key: KYRHCYMKJGANFI-UHFFFAOYSA-N
- SMILES: OCCNC1CCC1
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 61.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 32.3Ų
2-(cyclobutylamino)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991183-10mg |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C991183-50mg |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C991183-100mg |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-160347-0.05g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 0.05g |
$182.0 | 2023-02-18 | |
| Enamine | EN300-160347-0.1g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 0.1g |
$272.0 | 2023-02-18 | |
| Enamine | EN300-160347-0.25g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 0.25g |
$389.0 | 2023-02-18 | |
| Enamine | EN300-160347-0.5g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 0.5g |
$613.0 | 2023-02-18 | |
| Enamine | EN300-160347-1.0g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 1.0g |
$785.0 | 2023-02-18 | |
| Enamine | EN300-160347-2.5g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 2.5g |
$1539.0 | 2023-02-18 | |
| Enamine | EN300-160347-5.0g |
2-(cyclobutylamino)ethan-1-ol |
33884-75-2 | 95% | 5.0g |
$2277.0 | 2023-02-18 |
2-(cyclobutylamino)ethan-1-ol Suppliers
2-(cyclobutylamino)ethan-1-ol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(cyclobutylamino)ethan-1-ol
Recent Advances in the Study of 2-(Cyclobutylamino)ethan-1-ol (CAS: 33884-75-2) in Chemical Biology and Pharmaceutical Research
2-(Cyclobutylamino)ethan-1-ol (CAS: 33884-75-2) is a compound of growing interest in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in drug discovery, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. This research briefing synthesizes the latest findings on this compound, highlighting its chemical synthesis, biological activity, and potential applications in medicine.
A significant breakthrough in the synthesis of 2-(cyclobutylamino)ethan-1-ol has been reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers developed an efficient, scalable synthetic route that improves yield and purity compared to traditional methods. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation. The synthetic protocol also allows for the introduction of various functional groups, enabling the creation of a diverse library of derivatives for structure-activity relationship studies.
In terms of biological activity, recent in vitro studies have demonstrated that 2-(cyclobutylamino)ethan-1-ol exhibits moderate inhibitory effects on several kinase targets implicated in cancer progression. A 2024 preprint from BioRxiv revealed that the compound shows particular affinity for cyclin-dependent kinases (CDKs), with IC50 values in the low micromolar range. While not as potent as some clinical kinase inhibitors, its unique binding mode and favorable toxicity profile in preliminary cytotoxicity assays suggest potential as a scaffold for developing more selective kinase modulators.
Perhaps most notably, researchers at several pharmaceutical companies have begun investigating 2-(cyclobutylamino)ethan-1-ol as a potential neuroprotective agent. A collaborative study between academic and industry researchers, published in ACS Chemical Neuroscience in early 2024, reported that derivatives of this compound showed promising activity in models of neurodegenerative diseases. The lead compound from this series demonstrated the ability to cross the blood-brain barrier and exhibited neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, though further optimization is needed to improve potency and pharmacokinetic properties.
The compound's mechanism of action appears to be multifaceted. Recent proteomics studies suggest that 2-(cyclobutylamino)ethan-1-ol and its derivatives may modulate protein-protein interactions involved in cellular stress responses. This was supported by cryo-EM structural data showing the compound's interaction with molecular chaperones, potentially explaining its observed neuroprotective effects. These findings open new avenues for developing therapies targeting protein misfolding diseases.
From a medicinal chemistry perspective, the cyclobutyl moiety of 2-(cyclobutylamino)ethan-1-ol presents interesting opportunities for drug design. The constrained ring system offers conformational restriction that can enhance binding specificity, while the aminoethanol portion provides a handle for further chemical modifications. Several research groups are exploring these properties to develop novel GPCR modulators, as the compound's structure bears resemblance to certain neurotransmitter analogs.
Looking forward, the most immediate applications of 2-(cyclobutylamino)ethan-1-ol appear to be in central nervous system disorders and oncology. However, its versatility as a chemical building block suggests potential across multiple therapeutic areas. Current challenges include improving the compound's metabolic stability and optimizing its drug-like properties. Ongoing structure-activity relationship studies aim to address these limitations while maintaining the promising biological activities observed in initial screens.
In conclusion, 2-(cyclobutylamino)ethan-1-ol (CAS: 33884-75-2) represents an emerging scaffold in medicinal chemistry with demonstrated biological activities and considerable potential for further development. The compound's unique structural features, combined with recent synthetic advances and growing understanding of its mechanisms of action, position it as a valuable tool for drug discovery efforts targeting challenging biological pathways.
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